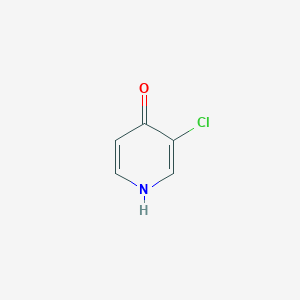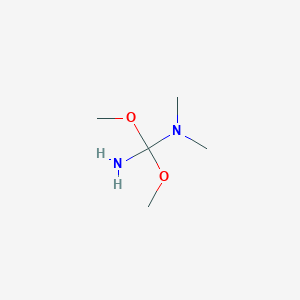
Methanediamine, 1,1-dimethoxy-N,N-dimethyl-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanediamine, 1,1-dimethoxy-N,N-dimethyl-(9CI) is a chemical compound that has been widely used in scientific research. This compound is also known as MDDM and has a molecular formula of C6H16N2O2. MDDM is a colorless and odorless liquid that is soluble in water and other polar solvents.
Mecanismo De Acción
The mechanism of action of MDDM is not fully understood. However, it is believed that MDDM can act as a nucleophile and react with electrophilic species, such as carbonyl compounds. MDDM can also form hydrogen bonds with other molecules, which can affect their reactivity and solubility.
Biochemical and Physiological Effects:
MDDM has been shown to have low toxicity and is not mutagenic or carcinogenic. However, it can cause irritation to the skin and eyes, and inhalation of MDDM vapors can cause respiratory irritation. MDDM has been used as a reagent in the synthesis of drugs and other bioactive compounds, but its direct biological activity has not been extensively studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MDDM in lab experiments include its high purity, low toxicity, and availability. MDDM can be easily synthesized and purified, and it can be used as a building block for the synthesis of various organic compounds. However, the limitations of using MDDM include its limited solubility in nonpolar solvents, which can limit its use in certain reactions. MDDM can also be sensitive to air and moisture, which can affect its stability and reactivity.
Direcciones Futuras
There are several future directions for the research on MDDM. One direction is to explore its potential as a reagent for the synthesis of new bioactive compounds, such as drugs and agrochemicals. Another direction is to study its mechanism of action and its interactions with other molecules, which can provide insights into its reactivity and potential applications. Additionally, the development of new synthetic methods for MDDM and its derivatives can expand its utility in organic synthesis.
Métodos De Síntesis
The synthesis method of MDDM involves the reaction between formaldehyde and dimethylamine in the presence of methanol. The reaction mixture is heated under reflux for several hours, and the resulting product is purified by distillation. The yield of MDDM can be improved by optimizing the reaction conditions, such as the reaction temperature and the amount of reactants.
Aplicaciones Científicas De Investigación
MDDM has been widely used in scientific research as a building block for the synthesis of various organic compounds. It can be used as a starting material for the synthesis of amino acids, peptides, and other nitrogen-containing compounds. MDDM can also be used as a reagent for the preparation of N,N-dimethylaminoethyl methacrylate, which is a monomer used in the synthesis of polymers.
Propiedades
Número CAS |
152668-79-6 |
|---|---|
Nombre del producto |
Methanediamine, 1,1-dimethoxy-N,N-dimethyl-(9CI) |
Fórmula molecular |
C5H14N2O2 |
Peso molecular |
134.18 g/mol |
Nombre IUPAC |
1,1-dimethoxy-N',N'-dimethylmethanediamine |
InChI |
InChI=1S/C5H14N2O2/c1-7(2)5(6,8-3)9-4/h6H2,1-4H3 |
Clave InChI |
JKGFGPVNAZUCFS-UHFFFAOYSA-N |
SMILES |
CN(C)C(N)(OC)OC |
SMILES canónico |
CN(C)C(N)(OC)OC |
Sinónimos |
Methanediamine, 1,1-dimethoxy-N,N-dimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



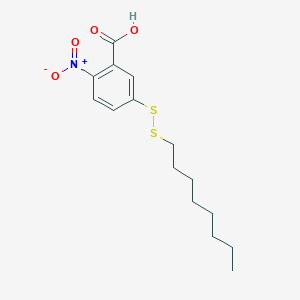
![Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate](/img/structure/B116212.png)
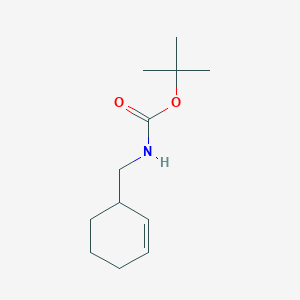
![1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B116217.png)
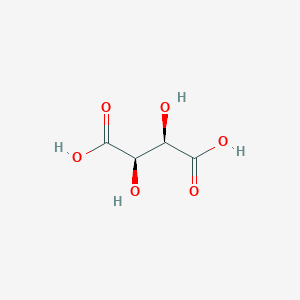
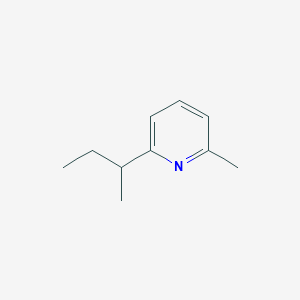
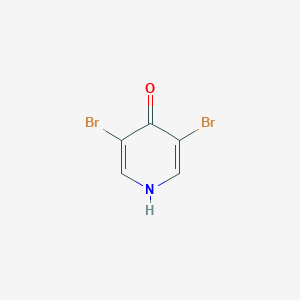
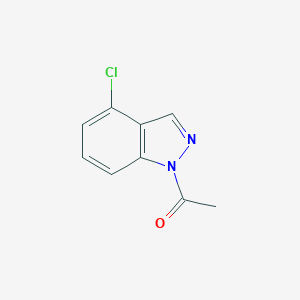
![(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine, 97+%](/img/structure/B116228.png)
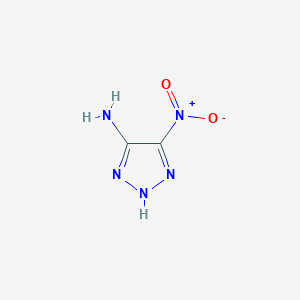
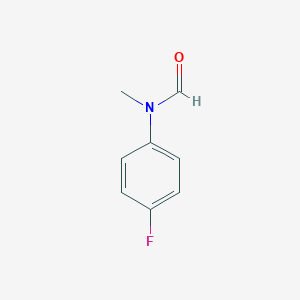
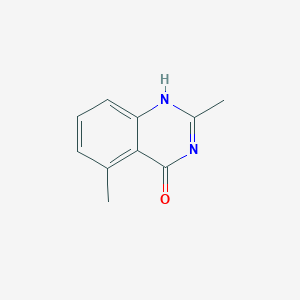
![(2S)-2-[(2-Cyanoacetyl)amino]propanoic acid](/img/structure/B116240.png)
